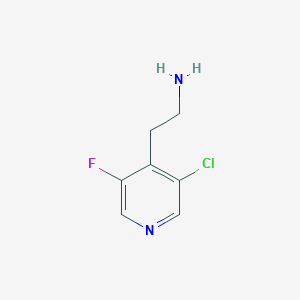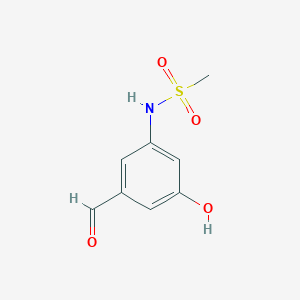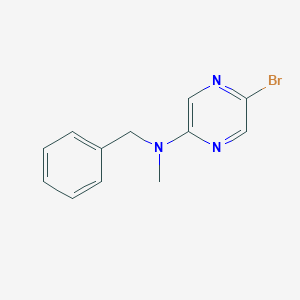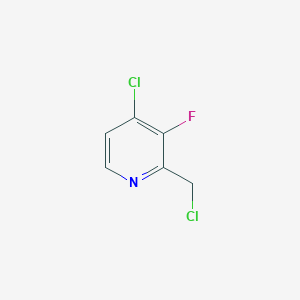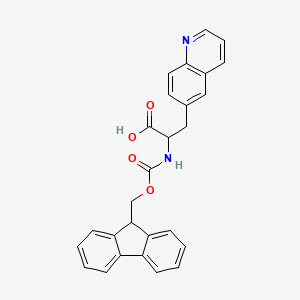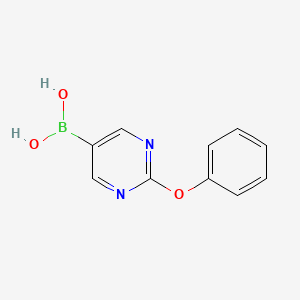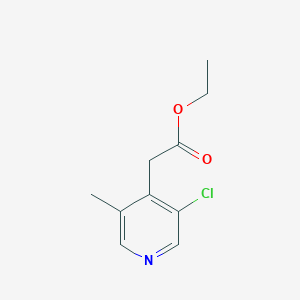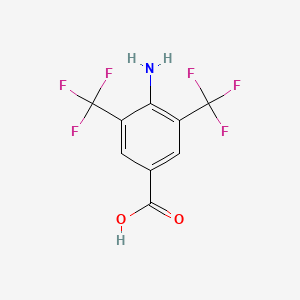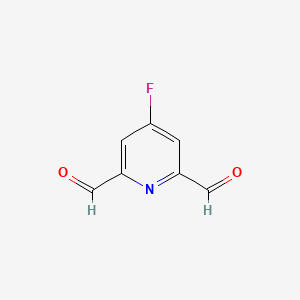
4-Fluoropyridine-2,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoropyridine-2,6-dicarbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H4FNO2. This compound is characterized by the presence of a fluorine atom and two aldehyde groups attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2,6-dicarbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes steps like chlorination, fluorination, and subsequent oxidation to introduce the aldehyde groups. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in DMF or DMSO at elevated temperatures.
Major Products:
Oxidation: 4-Fluoropyridine-2,6-dicarboxylic acid.
Reduction: 4-Fluoropyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoropyridine-2,6-dicarbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoropyridine-2,6-dicarbaldehyde is primarily influenced by the presence of the fluorine atom and aldehyde groups. The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, affecting its reactivity and interaction with biological targets. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
2,6-Difluoropyridine: Similar structure but with two fluorine atoms instead of one.
4-Chloropyridine-2,6-dicarbaldehyde: Chlorine atom instead of fluorine.
4-Bromopyridine-2,6-dicarbaldehyde: Bromine atom instead of fluorine.
Uniqueness: 4-Fluoropyridine-2,6-dicarbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .
Propiedades
Número CAS |
1393550-42-9 |
|---|---|
Fórmula molecular |
C7H4FNO2 |
Peso molecular |
153.11 g/mol |
Nombre IUPAC |
4-fluoropyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4FNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H |
Clave InChI |
NNQOWLPTIIRIDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


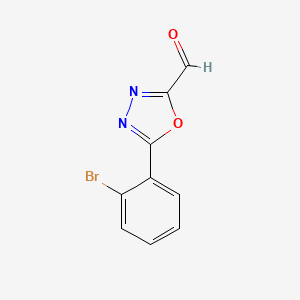
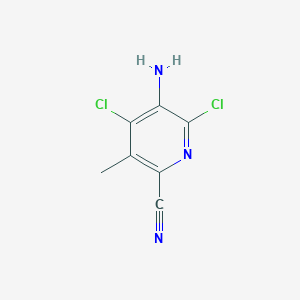
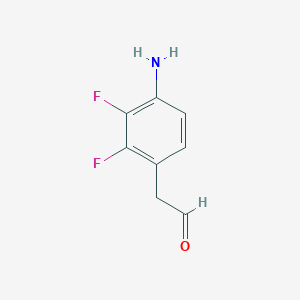

![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)
